molecular formula C15H16O2 B028192 Bisphenol A-d6 CAS No. 86588-58-1

Bisphenol A-d6

Cat. No. B028192
CAS RN: 86588-58-1
M. Wt: 234.32 g/mol
InChI Key: IISBACLAFKSPIT-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Bisphenol A-d6 involves the reaction of [2H6]acetone with [2H6]phenol in the presence of deuterium chloride, yielding a high purity product characterized by a mixture of isotopomers. This method demonstrates efficient synthesis with excellent yield, making it a valuable technique for producing deuterated standards for analytical applications (Varelis & Balafas, 2000).

Molecular Structure Analysis

An in-depth understanding of Bisphenol A-d6's molecular structure is crucial for elucidating its interaction mechanisms and stability under various conditions. The structural analysis of Bisphenol A and its analogs, including BPA-d6, reveals significant insights into their chemical behavior and interaction potential with biological systems (Lim & Tanski, 2007).

Chemical Reactions and Properties

Bisphenol A-d6 participates in various chemical reactions, reflecting its active phenolic and alkyl groups. Its reactivity enables the formation of complex molecules and polymers, contributing to its widespread use in chemical synthesis and industrial applications. The electron acceptor properties of bisphenol analogs have been studied, providing a foundation for understanding the electronic interactions and conductivity of BPA-d6 derivatives (Yui et al., 1989).

Physical Properties Analysis

The physical properties of Bisphenol A-d6, such as its solubility, melting point, and vapor pressure, are essential for its handling and application in various industrial processes. Research focusing on the degradation and mineralization of BPA under simulated solar light irradiation sheds light on its environmental stability and the potential for photodegradation, highlighting the importance of understanding its physical behavior in environmental contexts (Wang et al., 2010).

Chemical Properties Analysis

The chemical properties of Bisphenol A-d6, including its reactivity with various organic and inorganic substrates, its role as a precursor for polymerization, and its interactions with biological molecules, are critical for its applications in materials science, environmental chemistry, and toxicology. Studies on the interaction of BPA's quinone metabolite with DNA and glutathione provide insights into its potential biological impacts and mechanisms of toxicity (Edmonds et al., 2004).

Scientific Research Applications

  • Metabolism and Kinetics : BPA-d6 is rapidly conjugated and excreted by humans, resulting in a low body burden following oral absorption of low doses (Völkel et al., 2002). Oral administration leads to rapid conjugation reactions and largely complete elimination of conjugates into urine within 24 hours (Thayer et al., 2015). It can be used as a dosing material for high sensitivity quantifications in rat serum, tissues, urine, and feces, facilitating pharmacokinetic studies (Twaddle et al., 2010).

  • Endocrine System Interaction : BPA-d6 and its congeners can disrupt multiple nuclear receptors, potentially interfering with the endocrine system (Molina-Molina et al., 2013). However, it's considered an extremely weak estrogen, with no significant effect on reproductive development, function, and behavior in female rats (Sharpe, 2010).

  • Exposure and Absorption Studies : Dietary exposure to BPA-d6 leads to higher serum concentrations than oral bolus exposure, making it a better predictor of BPA concentrations in chronically exposed animals and humans (Sieli et al., 2011). Ingestion in soup does not enhance absorption through non-metabolizing oral cavity tissues in humans, producing lower serum BPA concentrations (Teeguarden et al., 2015).

  • Analytical Method Development : New methods have been developed for analyzing free and conjugated BPA in human maternal and umbilical cord blood serum samples (Kosarac et al., 2012). These methods are crucial for understanding BPA's impact on human health, especially in sensitive populations like pregnant women and fetuses.

Safety And Hazards

Bisphenol A-d6, like Bisphenol A, is considered a potential hazard. It can cause serious eye damage, skin sensitization, and reproductive toxicity. It may also cause respiratory irritation and is toxic to aquatic life with long-lasting effects .

Future Directions

There is ongoing research into the health effects of Bisphenol A and its derivatives, including Bisphenol A-d6. Studies have linked Bisphenol A to a range of diseases, including diabetes mellitus, obesity, cardiovascular disease, and various types of cancer . Future research will likely continue to explore these links and the mechanisms by which Bisphenol A exerts its effects.

properties

IUPAC Name

4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISBACLAFKSPIT-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584370
Record name 4,4'-[(~2~H_6_)Propane-2,2-diyl]diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisphenol A-d6

CAS RN

86588-58-1
Record name 4,4'-[(~2~H_6_)Propane-2,2-diyl]diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86588-58-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bisphenol A-d6
Reactant of Route 2
Bisphenol A-d6
Reactant of Route 3
Bisphenol A-d6
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Bisphenol A-d6
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Bisphenol A-d6
Reactant of Route 6
Bisphenol A-d6

Citations

For This Compound
32
Citations
I Kosarac, C Kubwabo, K Lalonde, W Foster - Journal of Chromatography B, 2012 - Elsevier
… is the first to employ the bisphenol A-d6 β-d-glucuronide. The … fortified at 100 ng/mL with bisphenol A-d6 β-d-glucuronide. … sample that was fortified with bisphenol A-d6 β-d-glucuronide …
Number of citations: 74 www.sciencedirect.com
C Kubwabo, I Kosarac, K Lalonde… - Analytical and bioanalytical …, 2014 - Springer
… Use of a labeled conjugated BPA (bisphenol A-d6 β-d-glucuronide) allowed for the optimization of … In this study, the deuterium-labeled bisphenol A-d6 β-d-glucuronide was employed to …
Number of citations: 26 link.springer.com
E Reale, S Fustinoni, R Mercadante, E Polledri… - Chemical Research in … - serval.unil.ch
Bisphenol A (BPA) is the most used color developer in thermal paper products such as cashiers' receipts, followed by Bisphenol S (BPS), Wincon 8 (D-8), and Pergafast 201 (PF201). …
Number of citations: 2 serval.unil.ch
Y Xu, A Hu, Y Li, Y He, J Xu, Z Lu - Chemosphere, 2021 - Elsevier
… The structures, octanol-water partition coefficients (K ow ), and suppliers of 14 bisphenols and 1 deuterated internal standard (bisphenol A-D6) are listed in the Appendix (TableáA1). All …
Number of citations: 26 www.sciencedirect.com
G Ning, Y Bi, T Wang, M Xu, Y Xu, Y Huang… - Annals of internal …, 2011 - acpjournals.org
… In brief, 50 µL of the internal standard (500 ng/mL bisphenol A-d6) and 300 µL of β-d-… A and m/z 233→ m/z 138 for bisphenol A-d6, with a dwell time of 0.20 second per transition. …
Number of citations: 173 www.acpjournals.org
VS Malik, K Ravindra, P Rattan, D Dayal… - … Science and Pollution …, 2021 - Springer
… Blank (without Bisphenol-A analyte and Bisphenol-A-d6 internal standard) was prepared in ultrapure water, and extraction was done as per the sampling procedure. Any interference of …
Number of citations: 6 link.springer.com
E Reale, S Fustinoni, R Mercadante… - Chemical Research …, 2020 - ACS Publications
Bisphenol A (BPA) is the most used color developer in thermal paper products such as cashiers’ receipts, followed by Bisphenol S (BPS), Wincon 8 (D-8), and Pergafast 201 (PF201). …
Number of citations: 5 pubs.acs.org
WG Foster, C Kubwabo, I Kosarac, S Gregorovich… - Emerging …, 2019 - Elsevier
… Each 1 mL serum sample was fortified with 40 μL of a 500 ng/mL bisphenol A-d6 β-D-… For urine, each 1.5 mL sample and 30 μL of a 500-ng/mL bisphenol A-d6-β-D-glucuronide …
Number of citations: 20 www.sciencedirect.com
S Mahalingaiah, R Hauser, DG Patterson Jr… - Reproductive …, 2012 - Elsevier
There is a lack of data regarding potential exposure of gametes to bisphenol A during IVF. Detectable concentrations of bisphenol A were not found in commonly used IVF plastic culture …
Number of citations: 14 www.sciencedirect.com
G Juhel, S Bayen, C Goh, WK Lee… - Environmental …, 2017 - Wiley Online Library
… Carbamazepine-d10 and atrazine-d5 were obtained from CDN Isotopes, and bisphenol A-d6 was purchased from Cambridge Isotope Laboratories. All the other chemicals used in this …
Number of citations: 80 setac.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.